1-(Thiophene-3-carbonyl)piperidine-3-carboxamide
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Overview
Description
1-(Thiophene-3-carbonyl)piperidine-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a thiophene ring, which is a five-membered ring containing sulfur, and a piperidine ring, a six-membered ring containing nitrogen.
Preparation Methods
The synthesis of 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Piperidine Derivative: Piperidine derivatives can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Chemical Reactions Analysis
1-(Thiophene-3-carbonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-(Thiophene-3-carbonyl)piperidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It serves as a probe in studying various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(Thiophene-3-carbonyl)piperidine-3-carboxamide can be compared with other similar compounds:
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
The uniqueness of this compound lies in its specific combination of the thiophene and piperidine rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(thiophene-3-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c12-10(14)8-2-1-4-13(6-8)11(15)9-3-5-16-7-9/h3,5,7-8H,1-2,4,6H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTRIAXZIDTKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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